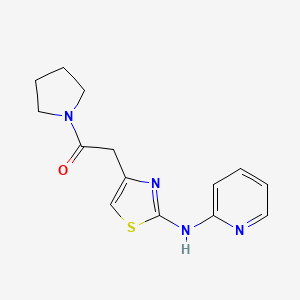
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H16N4OS and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone represents a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the treatment of proliferative diseases, including various cancers. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H17N5OS with a molecular weight of 339.4 g/mol. The structure features a thiazole ring linked to a pyridine moiety and a pyrrolidine group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₅OS |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1235376-18-7 |
Research indicates that this compound may exert its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play essential roles in cell cycle regulation. By inhibiting these kinases, the compound can effectively disrupt cell proliferation pathways, making it a candidate for cancer therapy .
Anticancer Activity
The compound has been identified as an inhibitor of multiple protein kinases, showing promise in treating various cancers. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by blocking CDK activity, which is crucial for cell cycle progression .
Antimicrobial Properties
In addition to its anticancer effects, derivatives of this compound have shown notable antibacterial and antifungal activities. For instance, studies have reported that related pyrrolidine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition of CDKs : A study highlighted that thiazole-pyrimidine derivatives could inhibit CDK4/6 effectively, leading to reduced cell proliferation in various cancer cell lines .
- Antimicrobial Efficacy : Research on pyrrolidine derivatives indicated strong antimicrobial activity against several pathogens, suggesting that modifications in the thiazole or pyridine rings could enhance efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the pyridine and thiazole rings significantly influence the biological activity of these compounds, allowing for targeted modifications to optimize their therapeutic potential.
Eigenschaften
IUPAC Name |
2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(18-7-3-4-8-18)9-11-10-20-14(16-11)17-12-5-1-2-6-15-12/h1-2,5-6,10H,3-4,7-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJFXGBZZWSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














